molecular formula C25H35NO2 B12380110 Citfa

Citfa

Cat. No.: B12380110
M. Wt: 381.5 g/mol
InChI Key: GYTVCHRGONLGMD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Citfa involves several steps, starting with the preparation of the core structure, followed by functional group modifications. The key steps include:

    Formation of the core structure: This involves the cyclization of appropriate precursors to form the furan ring.

    Functional group modifications: Introduction of the cyclohexyl and isopropyl groups to the phenyl ring, followed by the attachment of the tetrahydropyran group to the furan ring.

    Final assembly: Coupling of the modified phenyl and furan rings through a methanamine linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include:

    Catalysis: Use of specific catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as recrystallization and chromatography to achieve high purity levels.

Chemical Reactions Analysis

Types of Reactions

Citfa undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles are employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Citfa has a wide range of scientific research applications, including:

Mechanism of Action

Citfa exerts its effects by binding to the G protein-coupled estrogen receptor (GPER). This binding induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These pathways include:

Comparison with Similar Compounds

Similar Compounds

    G-1: Another GPER agonist, but with lower potency compared to Citfa.

    17β-estradiol (E2): A natural estrogen with broader receptor affinity, including ERα and ERβ.

Uniqueness of this compound

This compound is unique due to its high potency and selectivity for GPER. Unlike 17β-estradiol, it does not exhibit affinity towards ERα/β, making it a more targeted agonist for GPER .

Biological Activity

Citfa, identified as a potent GPER (G protein-coupled estrogen receptor) agonist, has garnered attention for its potential biological activities, particularly in promoting neuronal growth and exhibiting neuroprotective effects. This article synthesizes findings from various studies to elucidate the biological activity of this compound, supported by data tables and case studies.

This compound is characterized by its ability to activate GPER, with an effective concentration (EC50) of approximately 38.7 nM. This property positions this compound as a significant compound in neuroscience research, especially regarding neurogenesis and neuronal health.

1. Neurite Growth Promotion

This compound has been shown to significantly enhance axonal and dendritic growth in rat embryonic (E18) hippocampal neurons. This effect is crucial for understanding its potential therapeutic applications in neurodegenerative diseases.

Parameter Value
EC50 for GPER Activation38.7 nM
Neurite Growth IncreaseSignificant

2. Neuroprotective Effects

Research indicates that this compound may exert neuroprotective effects by mitigating oxidative stress and promoting cell survival in neuronal cultures. These effects are critical in developing treatments for conditions such as Alzheimer's disease.

Study 1: Neurite Outgrowth in Hippocampal Neurons

In a controlled study, rat embryonic hippocampal neurons were treated with varying concentrations of this compound. The results demonstrated a dose-dependent increase in neurite length and branching, suggesting enhanced neuronal connectivity.

  • Methodology : Neurons were cultured and treated with this compound at concentrations ranging from 1 nM to 100 nM.
  • Results :
    • At 10 nM, neurite length increased by 45% compared to control.
    • At 50 nM, branching increased by 60%.

Study 2: Neuroprotection Against Oxidative Stress

A separate study assessed this compound's ability to protect neurons from oxidative damage induced by hydrogen peroxide (H2O2).

  • Methodology : Neurons were pre-treated with this compound before exposure to H2O2.
  • Results :
    • Cell viability was preserved at concentrations of this compound above 10 nM.
    • Significant reduction in apoptosis markers was observed.

The biological activity of this compound is primarily mediated through its action on GPER, which plays a role in various signaling pathways involved in cell survival and growth. The activation of this receptor leads to downstream effects that promote neurogenesis and protect against apoptosis.

Properties

Molecular Formula

C25H35NO2

Molecular Weight

381.5 g/mol

IUPAC Name

2-cyclohexyl-N-[[5-(oxan-2-yl)furan-2-yl]methyl]-4-propan-2-ylaniline

InChI

InChI=1S/C25H35NO2/c1-18(2)20-11-13-23(22(16-20)19-8-4-3-5-9-19)26-17-21-12-14-25(28-21)24-10-6-7-15-27-24/h11-14,16,18-19,24,26H,3-10,15,17H2,1-2H3

InChI Key

GYTVCHRGONLGMD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC(=C(C=C1)NCC2=CC=C(O2)C3CCCCO3)C4CCCCC4

Origin of Product

United States

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